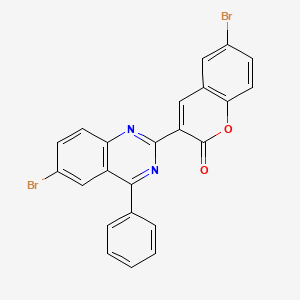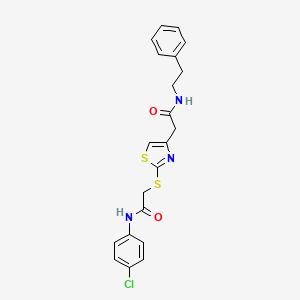
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-3-(6-bromo-4-phenylquinazolin-2-yl)chromen-2-one” is a compound that has been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide .
Synthesis Analysis
The synthesis of this compound involves the use of a variety of heterocyclic amines, hydrazonoyl chlorides, and hydroximoyl chlorides . Another compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, which is a quinolone derivative holding tosyl group, has been successfully synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement and intramolecular amination reactions .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling acts as one of the best useful methods for the generation of new carbon–carbon (C sp2–C sp2) bonds .Direcciones Futuras
The future directions for this compound could involve further exploration of its potential antitumor activity, given that some coumarin derivatives have shown promising results in this area . Additionally, further studies could be conducted to elucidate its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Br2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGOUPLKGWSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)
![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)
